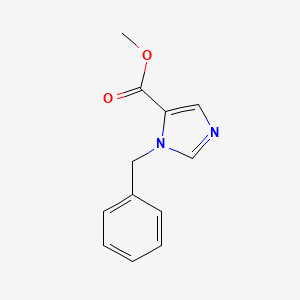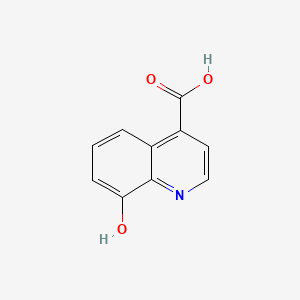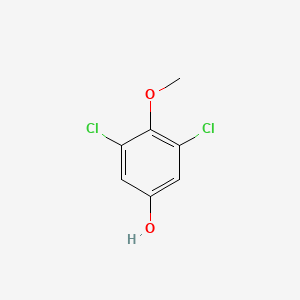
6-Méthyl-2-phényl-1H-indole
Vue d'ensemble
Description
6-Methyl-2-phenyl-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The structure of 6-Methyl-2-phenyl-1H-indole consists of a benzene ring fused to a pyrrole ring, with a methyl group at the 6th position and a phenyl group at the 2nd position. This compound is known for its potential biological activities and applications in medicinal chemistry.
Applications De Recherche Scientifique
6-Methyl-2-phenyl-1H-indole has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Chemical Biology: Researchers use it to probe biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mécanisme D'action
Target of Action
6-Methyl-2-phenyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives have been shown to interact with their targets and cause changes in cellular function . For instance, some indole derivatives have been reported to inhibit topoisomerase II, a crucial enzyme for DNA replication and transcription .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related indole derivatives have been reported to show anti-inflammatory activity and inhibit topoisomerase II , which could lead to cell cycle arrest and apoptosis in cancer cells .
Analyse Biochimique
Biochemical Properties
6-Methyl-2-phenyl-1H-indole plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with estrogen receptors, acting as a selective estrogen receptor modulator (SERM). This interaction is significant in the context of hormone-related therapies and cancer treatments . Additionally, 6-Methyl-2-phenyl-1H-indole exhibits binding affinity to multiple receptors, which contributes to its diverse biological activities .
Cellular Effects
The effects of 6-Methyl-2-phenyl-1H-indole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, 6-Methyl-2-phenyl-1H-indole affects the expression of genes involved in cell growth and differentiation, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 6-Methyl-2-phenyl-1H-indole exerts its effects through several mechanisms. It binds to specific biomolecules, including receptors and enzymes, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, ultimately affecting cellular processes. For example, its interaction with estrogen receptors can inhibit the transcription of genes involved in cell proliferation, thereby exerting anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-2-phenyl-1H-indole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-Methyl-2-phenyl-1H-indole remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to 6-Methyl-2-phenyl-1H-indole in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of 6-Methyl-2-phenyl-1H-indole vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anticancer activity and modulation of hormone levels. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-Methyl-2-phenyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, including hydroxylation and conjugation, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s efficacy and safety profile, affecting its overall therapeutic potential.
Transport and Distribution
Within cells and tissues, 6-Methyl-2-phenyl-1H-indole is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . The compound’s distribution can impact its bioavailability and therapeutic effects, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of 6-Methyl-2-phenyl-1H-indole plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can influence its interaction with biomolecules and its overall biological activity, contributing to its diverse effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-phenyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For 6-Methyl-2-phenyl-1H-indole, the starting materials would be 2-methylphenylhydrazine and acetophenone. The reaction typically occurs under reflux conditions with an acid such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of 6-Methyl-2-phenyl-1H-indole may involve large-scale Fischer indole synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution, particularly at the 3-position. Common reactions include halogenation, nitration, and sulfonation.
Oxidation: Oxidation reactions can convert the indole ring into various oxidized derivatives. For example, oxidation with potassium permanganate can yield indole-2,3-dione derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring. For instance, catalytic hydrogenation can reduce nitro groups to amino groups.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: Nitric acid and sulfuric acid mixture.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield 3-chloro-6-methyl-2-phenyl-1H-indole, while nitration can produce 3-nitro-6-methyl-2-phenyl-1H-indole.
Comparaison Avec Des Composés Similaires
2-Phenylindole: Lacks the methyl group at the 6th position, which may affect its biological activity and chemical reactivity.
6-Methylindole: Lacks the phenyl group at the 2nd position, leading to different properties and applications.
Indole-3-carbinol: Contains a carbinol group at the 3rd position, known for its anticancer properties.
Uniqueness: 6-Methyl-2-phenyl-1H-indole is unique due to the presence of both the methyl and phenyl groups, which can influence its electronic properties and biological activity. This combination of substituents makes it a valuable compound for developing new pharmaceuticals and studying biological mechanisms.
Propriétés
IUPAC Name |
6-methyl-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-7-8-13-10-15(16-14(13)9-11)12-5-3-2-4-6-12/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOVJSPCXWJPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294050 | |
| Record name | 6-Methyl-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66354-87-8 | |
| Record name | 66354-87-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 66354-87-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione](/img/structure/B1593604.png)










![Pyrazine, 2-[(methylthio)methyl]-](/img/structure/B1593620.png)
